Nevskin is classified as a synthetic organic compound primarily used in topical formulations. Its development was motivated by the need for effective agents in skin care products that can enhance skin health and appearance. The compound is derived from a combination of natural and synthetic sources, aiming to leverage the beneficial properties of both.
The synthesis of Nevskin involves several chemical processes that can vary based on the desired purity and application. Common methods include:
The synthesis typically requires controlled conditions such as temperature and pH to optimize yield and purity. Specific catalysts may be employed to facilitate certain reactions, enhancing efficiency and reducing by-products.
The molecular structure of Nevskin is characterized by specific functional groups that contribute to its biological activity. While exact structural details may vary based on synthetic pathways, it generally includes:
Molecular weight, melting point, and solubility are critical parameters that define Nevskin's characteristics. For instance, its solubility in organic solvents is essential for formulation into creams or gels.
Nevskin undergoes several chemical reactions that are crucial for its efficacy:
Understanding the kinetics of these reactions is vital for predicting the stability and shelf-life of products containing Nevskin. Reaction rates can be influenced by factors such as temperature, pH, and concentration.
The mechanism through which Nevskin exerts its effects involves interaction with skin receptors and cellular pathways. It may promote cellular regeneration, enhance hydration levels, or provide anti-inflammatory effects.
Studies indicate that Nevskin can stimulate collagen production and improve skin elasticity, making it a valuable ingredient in anti-aging formulations. Quantitative data from clinical trials supports these claims.
Relevant analyses include spectroscopic methods (such as Nuclear Magnetic Resonance spectroscopy) to confirm structural integrity and purity.
Nevskin has various applications in scientific research and commercial products:
Nevskin (CAS 61490-17-3), also termed samarcandin or episamarcandin, is a sesquiterpene coumarin compound with the molecular formula C₂₄H₃₂O₅ and a molecular weight of 400.5 g/mol. It is structurally characterized by a coumarin moiety linked to a sesquiterpene unit via an ether bond, forming a 7-[(2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)methoxy]chromen-2-one backbone [6]. Its stereochemistry was first resolved in 1976 using paramagnetic shift reagents (Eu(FOD)₃) in NMR studies, which established the relative configurations of its substituents in CDCl₃ solvent [1]. This structural complexity underpins its biological relevance, as minor stereochemical variations significantly influence bioactivity.
Nevskin occurs naturally in Ferula species (e.g., F. assa-foetida and F. samarkandica), plants traditionally used in herbal medicine. Extraction typically involves solvent-based isolation followed by chromatographic purification, though synthetic routes via rearrangement reactions of simpler coumarins have been explored [6]. Its physicochemical properties include a melting point of 193–194°C, moderate lipophilicity (XLogP3: 4.2), and membrane affinity, which may facilitate cellular uptake [6].
Anti-inflammatory action: Modulates inflammatory mediators like TNF-α and IL-6 [6].These properties position nevskin as a lead compound for oncotherapeutic development.
Structural Uniqueness: Among sesquiterpene coumarins, nevskin’s ether linkage and specific hydroxylation pattern distinguish it from analogs like colladin (C₂₄H₃₆O₅) or umbelliprenin (C₂₅H₃₈O₅), correlating with its superior cytotoxicity [6] [9].
Table 1: Key Physicochemical and Structural Properties of Nevskin
Property | Value/Description |
---|---|
Molecular Formula | C₂₄H₃₂O₅ |
Molecular Weight | 400.5 g/mol |
Melting Point | 193–194°C |
XLogP3 | 4.2 |
Stereochemistry | Defined via NMR with Eu(FOD)₃ shift reagent [1] |
Key Functional Groups | Coumarin core, ether linkage, hydroxyl groups |
Natural Sources | Ferula assa-foetida, F. samarkandica |
Despite its therapeutic potential, nevskin research faces several unresolved challenges:
Mechanistic Ambiguities: While nevskin’s cytotoxicity is established, the precise molecular targets remain unvalidated. For example, its P-glycoprotein inhibitory activity is inferred from phenotypic assays but lacks direct biochemical validation (e.g., ATPase activity modulation or binding affinity studies) [6] [9]. This gap impedes rational drug design.
Structure-Activity Relationship (SAR) Insufficiencies: Although nevskin’s bioactivity surpasses analogs like colladin, systematic SAR studies are absent. Critical questions persist:
Does the ether linker’s flexibility affect target engagement?Limited synthetic accessibility hampers the generation of analogs for SAR exploration [6] [9].
Biosynthetic Knowledge Deficit: The enzymatic pathway governing nevskin’s terpene-coumarin coupling in Ferula species is uncharacterized. Elucidating this could enable biotechnological production or pathway engineering [9].
Diversity in Study Models: Existing data derive predominantly from in vitro cancer cell lines. Activity in in vivo tumor models, pharmacokinetics (e.g., absorption, metabolism), and bioactivity beyond oncology (e.g., neuroinflammation) are unexplored [6] [9].
Socioeconomic Research Disparities: The knowledge gap hypothesis posits that information dissemination often favors high-socioeconomic-status (SES) groups. Nevskin research exemplifies this, as studies originate primarily from well-funded institutions in developed regions, neglecting traditional knowledge from source regions (e.g., Central Asia) [4] [8]. This limits the diversity of research questions and methodologies applied.
Table 2: Critical Knowledge Gaps in Nevskin Research
Domain | Specific Gap | Impact on Research |
---|---|---|
Molecular Mechanisms | Direct targets unverified; signaling pathways unclear | Limits target-based optimization |
SAR | No systematic analog screening | Hinders rational design of derivatives |
Biosynthesis | Enzymatic steps unknown | Prevents sustainable production methods |
Disease Models | No in vivo or clinical data | Obscures translational potential |
Geographic Diversity | Dominance of high-SES research institutions | Narrows scope of inquiry and application |
To address the identified gaps, the following objectives and hypotheses are proposed:
Methods: Target deconvolution using affinity-based proteomics; mechanistic validation via CRISPR-Cas9 knockout of putative targets in cancer cell lines [5] [9].
Objective 2: Establish a comprehensive SAR framework for nevskin analogs.
Methods: Semi-synthesis of nevskin derivatives; cytotoxicity screening across diverse cancer lineages; computational docking to predict binding modes [6].
Objective 3: Characterize nevskin’s biosynthetic pathway in Ferula species.
Methods: RNA sequencing of F. assa-foetida roots; heterologous expression of candidate enzymes in Nicotiana benthamiana [9].
Objective 4: Evaluate efficacy in advanced disease models and neglected pathological contexts.
These objectives align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for research design [5]. For instance, SAR studies (Objective 2) are feasible with extant chemistry techniques, while biosynthetic exploration (Objective 3) is novel and addresses sustainability.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: